molecular formula C21H16F3N7O B2765600 (3,4-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920367-46-0

(3,4-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2765600
CAS No.: 920367-46-0
M. Wt: 439.402
InChI Key: JRWNKFJFWWZSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar 1,2,4-triazole-containing compounds has been discussed in various studies . These compounds are typically synthesized using 3-amino-1,2,4-triazole as a starting material . The exact synthesis process for this specific compound is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It contains a 1,2,4-triazole ring, a piperazine ring, and multiple fluorophenyl groups . The exact molecular structure is not available in the retrieved data.

Scientific Research Applications

Syntheses and Antagonist Activity

Research on structurally related compounds has led to the development of derivatives with significant 5-HT2 antagonist activity. For example, compounds with a 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group have been prepared and tested, showing potent 5-HT2 antagonist activity without alpha 1 antagonist activity in vivo. Such compounds indicate the potential for designing effective 5-HT2 antagonists based on specific bicyclic triazol and triazine derivatives (Watanabe et al., 1992).

P2X7 Antagonist for Mood Disorders

The discovery synthesis and preclinical profiling of a novel P2X7 antagonist clinical candidate have been reported. This compound showed robust P2X7 receptor occupancy at low doses in rats, with notable solubility and tolerability in preclinical species, marking its potential for phase I clinical trials to assess safety and tolerability in the treatment of mood disorders (Chrovian et al., 2018).

Antimicrobial Activities

Novel 1,2,4-triazole derivatives have been synthesized and screened for antimicrobial activities, with some compounds exhibiting good or moderate activities against various test microorganisms. This research emphasizes the antimicrobial potential of triazole derivatives, which could be a basis for further development of antimicrobial agents (Bektaş et al., 2007).

Metabolism and Pharmacokinetics

The metabolism, excretion, and pharmacokinetics of related dipeptidyl peptidase inhibitors have been examined in rats, dogs, and humans, highlighting the elimination process by both metabolism and renal clearance. Such studies are crucial for understanding the pharmacological profile of new therapeutic agents (Sharma et al., 2012).

Synthesis of Antifungal Agents

Process development for the synthesis of voriconazole, a novel broad-spectrum triazole antifungal agent, has explored diastereocontrol and synthetic routes to optimize the production of this important therapeutic (Butters et al., 2001).

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N7O/c22-14-2-1-3-15(11-14)31-20-18(27-28-31)19(25-12-26-20)29-6-8-30(9-7-29)21(32)13-4-5-16(23)17(24)10-13/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWNKFJFWWZSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.